molecular formula C36H26O2S2 B14312269 1,1'-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one] CAS No. 112013-30-6

1,1'-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]

Cat. No.: B14312269
CAS No.: 112013-30-6
M. Wt: 554.7 g/mol
InChI Key: LECDLDYVYSQOGD-UHFFFAOYSA-N
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Description

1,1’-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one] is an organic compound with a complex structure characterized by multiple phenyl and phenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one] typically involves multiple steps. One common method includes the reaction of para-substituted benzaldehydes with phenylhydrazine hydrochloride in aqueous dioxane to form phenylhydrazones. These intermediates are then subjected to further reactions to introduce the phenylsulfanyl groups and complete the synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one] undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl groups yields sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1,1’-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one] has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1’-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one] involves its interaction with various molecular targets. The phenylsulfanyl groups can interact with biological molecules, potentially disrupting cellular processes. The compound’s structure allows it to participate in various chemical reactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]
  • 1,1’-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]
  • 1,1’-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]

Uniqueness

1,1’-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one] is unique due to its multiple phenyl and phenylsulfanyl groups, which confer distinct chemical properties. These groups allow the compound to participate in a wide range of chemical reactions, making it valuable for various applications in scientific research.

Properties

CAS No.

112013-30-6

Molecular Formula

C36H26O2S2

Molecular Weight

554.7 g/mol

IUPAC Name

3-phenyl-1-[4-(3-phenyl-3-phenylsulfanylprop-2-enoyl)phenyl]-3-phenylsulfanylprop-2-en-1-one

InChI

InChI=1S/C36H26O2S2/c37-33(25-35(29-13-5-1-6-14-29)39-31-17-9-3-10-18-31)27-21-23-28(24-22-27)34(38)26-36(30-15-7-2-8-16-30)40-32-19-11-4-12-20-32/h1-26H

InChI Key

LECDLDYVYSQOGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=C(C=C2)C(=O)C=C(C3=CC=CC=C3)SC4=CC=CC=C4)SC5=CC=CC=C5

Origin of Product

United States

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